Product packaging for 5-Oxaspiro[3.5]nonane-8-sulfonamide(Cat. No.:)

5-Oxaspiro[3.5]nonane-8-sulfonamide

Cat. No.: B13217007
M. Wt: 205.28 g/mol
InChI Key: AIDPIVMZRXLPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxaspiro[3.5]nonane-8-sulfonamide is a chemical building block of interest in medicinal chemistry and drug discovery, incorporating two privileged structural motifs: a spirocyclic scaffold and a sulfonamide functional group. Spirocyclic structures, such as the 5-oxa-8-azaspiro[3.5]nonane framework, are valued in pharmaceutical research for their three-dimensionality and potential to improve physicochemical properties of lead compounds . These structures are explored as valuable alternatives to common ring systems like morpholine . The sulfonamide group is a well-established pharmacophore known to confer antibacterial activity by inhibiting dihydropteroate synthetase . Beyond antimicrobial applications, the sulfonamide functional group exhibits a range of pharmacological activities, including anti-carbonic anhydrase properties, making it relevant for research into treatments for inflammation, glaucoma, and other conditions . As a fusion of these two features, this compound is presented as a high-purity intermediate for researchers developing novel therapeutic agents. It is suitable for library synthesis, structure-activity relationship (SAR) studies, and the exploration of new biological targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO3S B13217007 5-Oxaspiro[3.5]nonane-8-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

IUPAC Name

5-oxaspiro[3.5]nonane-8-sulfonamide

InChI

InChI=1S/C8H15NO3S/c9-13(10,11)7-2-5-12-8(6-7)3-1-4-8/h7H,1-6H2,(H2,9,10,11)

InChI Key

AIDPIVMZRXLPKZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(CCO2)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for 5 Oxaspiro 3.5 Nonane 8 Sulfonamide and Its Analogues

Retrosynthetic Strategies for the 5-Oxaspiro[3.5]nonane Core with Sulfonamide Integration

A logical retrosynthetic analysis of 5-Oxaspiro[3.5]nonane-8-sulfonamide suggests several key disconnections. The primary disconnection would be at the sulfonamide bond, separating the spirocyclic amine precursor from a sulfonylating agent. This approach allows for the late-stage introduction of the sulfonamide moiety, a common and reliable transformation in medicinal chemistry.

Further disconnection of the 5-oxaspiro[3.5]nonane core itself can be envisioned through two main pathways. The first involves breaking the C-O bond of the oxetane (B1205548) ring, leading to a substituted cyclohexane (B81311) precursor with a hydroxymethyl group and a leaving group positioned for intramolecular cyclization. A second strategy involves the cleavage of one of the spirocyclic C-C bonds, which could point towards a key cycloaddition or rearrangement reaction to form the spirocenter.

The integration of the sulfonamide functionality can be planned either before or after the formation of the spirocyclic core. Pre-functionalization of a cyclohexane-based precursor with a sulfonamide group before spirocyclization could be advantageous in certain synthetic routes. Conversely, the synthesis of a spirocyclic amine intermediate followed by sulfonylation offers a modular approach, allowing for the diversification of the sulfonamide group at a later stage.

Classical and Modern Approaches to Spiro Ring Formation

The construction of the 5-oxaspiro[3.5]nonane skeleton can be achieved through a variety of classical and modern synthetic methods.

Intramolecular Cyclizations: A prevalent strategy for forming the oxetane ring in the spirocyclic system is through intramolecular Williamson ether synthesis. This would typically involve a substituted cyclohexanol (B46403) with a halomethyl or tosylomethyl group at the 4-position. The choice of base and reaction conditions is crucial to favor the intramolecular cyclization over competing intermolecular reactions.

Oxidative Methods: Oxidative cyclization methods can also be employed. For instance, the oxidation of a suitably positioned methyl group on a cyclohexane ring bearing a hydroxyl group could lead to the formation of the oxetane ring, although this can be challenging to control.

Modern Synthetic Approaches: More contemporary methods for spirocycle synthesis that could be adapted for the 5-oxaspiro[3.5]nonane core include:

Nazarov Cyclization: The acid-catalyzed Nazarov reaction of specific divinyl ketones can lead to the formation of spirocyclic ketones, which can then be further functionalized. acs.org This method offers a pathway to highly substituted spirocycles.

Ring-Closing Metathesis (RCM): While more commonly used for larger rings, RCM could be envisioned for the synthesis of a precursor that can be subsequently converted to the 5-oxaspiro[3.5]nonane system.

Palladium-Catalyzed Domino Reactions: Synergistic catalysis involving proline derivatives and palladium catalysts has been shown to be effective in creating spiro pyrazolones, demonstrating the power of combining organocatalysis and metal catalysis for spirocycle synthesis. researchgate.net

Stereoselective Synthesis and Chiral Control in this compound Derivatives

The development of stereoselective methods for the synthesis of spirocycles is a significant area of research, driven by the importance of chirality in biological activity. rsc.org For this compound, controlling the stereochemistry at the spirocenter and any substituents on the cyclohexane ring is critical.

Several strategies can be employed to achieve stereocontrol:

Chiral Pool Synthesis: Starting from an enantiomerically pure cyclohexane derivative can set the stereochemistry of the final spirocycle.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in the key spirocycle-forming reaction. For example, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spirocycles. scispace.com Chiral secondary amines, in combination with metal catalysts, have been used to create chiral spiroisoxazolone derivatives with high diastereoselectivity and enantioselectivity. researchgate.net

Substrate-Controlled Diastereoselection: The existing stereocenters in a substrate can direct the stereochemical outcome of subsequent reactions. For instance, in the Nazarov cyclization, the substituents on the dihydropyran ring can dictate the diastereoselectivity of the spirocyclization. acs.org

The following table summarizes some stereoselective methods applicable to spirocycle synthesis:

MethodCatalyst/ReagentKey TransformationStereocontrolReference
Organocatalysisl-proline functionalized magnetic nanorodsThree-component reactionHigh diastereoselectivity rsc.org
Nazarov ReactionAcid catalystElectrocyclic reactionHigh diastereoselectivity acs.org
Synergistic CatalysisProline derivatives and Pd catalystsCascade reactionHigh diastereoselectivity and enantioselectivity researchgate.net

Chemoenzymatic and Biocatalytic Pathways for Structural Diversification

Chemoenzymatic and biocatalytic methods offer powerful tools for the synthesis and diversification of complex molecules like this compound. Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, often outperforming traditional chemical methods.

For the synthesis of the spirocyclic core, enzymes such as hydrolases could be used for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure building blocks. Oxidoreductases could be employed for the selective oxidation or reduction of functional groups on the cyclohexane precursor.

In the context of the sulfonamide moiety, while direct enzymatic sulfonamidation is less common, enzymes can be used to generate the amine precursor with high stereopurity. Furthermore, biocatalysis can be used for the late-stage functionalization of the spirocyclic scaffold, introducing hydroxyl groups or other functionalities that can be further elaborated. A chemoenzymatic approach for the synthesis of pyrrolo[2,3-b]indole (B14758588) natural products has been demonstrated, showcasing the potential of combining chemical and biological transformations. acs.org

Green Chemistry Principles in the Development of Sustainable Synthetic Routes

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. For the synthesis of this compound, several green strategies can be implemented.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle. Domino reactions, where multiple bond-forming events occur in a single pot, are particularly attractive in this regard. mdpi.comnih.gov

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives is crucial. The use of water, ethanol, or ionic liquids as reaction media can significantly improve the green credentials of a synthesis. mdpi.comnih.gov For instance, iodine has been used as a catalyst under solvent-free conditions for the synthesis of spiro heterobicyclic rings. nih.gov

Catalysis: The use of catalysts, both chemical and biological, is preferred over stoichiometric reagents as they can be used in small amounts and often recycled. rsc.orgrsc.org

Energy Efficiency: Microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating. mdpi.comnih.gov

The following table highlights some green chemistry approaches relevant to the synthesis of spirocycles:

Green PrincipleApproachExampleReference
Atom EconomyMulticomponent domino reactionsKnoevenagel/Michael/cyclization for spiro compounds mdpi.comnih.gov
Safer Solvents/ReagentsSolvent-free conditionsIodine-catalyzed synthesis of spiro heterobicyclic rings nih.gov
CatalysisReusable nanocatalystl-proline functionalized magnetic nanorods rsc.org
Energy EfficiencyMicrowave irradiationSynthesis of spiro compounds mdpi.comnih.gov

Advanced Spectroscopic and Crystallographic Analyses of 5 Oxaspiro 3.5 Nonane 8 Sulfonamide

High-Resolution NMR Spectroscopy for Complete Structural Assignment and Dynamic Conformational Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For 5-Oxaspiro[3.5]nonane-8-sulfonamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is utilized to assign every proton and carbon atom and to probe the compound's conformational dynamics.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the oxetane (B1205548) and cyclohexane (B81311) rings. The protons adjacent to the oxygen atom in the oxetane ring would appear at a characteristic downfield shift. The cyclohexane ring protons would exhibit complex splitting patterns due to axial and equatorial dispositions and their coupling with neighboring protons. The proton on the carbon bearing the sulfonamide group is a key diagnostic signal. The sulfonamide (-SO₂NH₂) protons themselves would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spiro carbon, being a quaternary center, would show a characteristic chemical shift. The carbons bonded to the oxygen in the oxetane ring and the carbon attached to the sulfonamide group are also expected at specific downfield regions.

To definitively assign these resonances and to understand the spatial relationships between protons, advanced 2D NMR techniques are employed. These include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the oxetane and cyclohexane rings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are vital for studying the through-space proximity of protons. columbia.edublogspot.comresearchgate.netresearchgate.netlibretexts.org They provide critical information for determining the relative stereochemistry at the chiral centers and for understanding the preferred conformation of the flexible cyclohexane ring. For medium-sized molecules where the NOE may be close to zero, ROESY is often the preferred method. columbia.edublogspot.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC CorrelationsKey NOESY/ROESY Correlations
C1, C3 (Oxetane CH₂)4.2 - 4.670 - 75Protons on C1/C3 to C2 (spiro) and C3/C1Protons on C1 with protons on C3 and adjacent cyclohexane protons
C2 (Spiro C)-80 - 85Protons on C1, C3, C4, C7 to C2-
C4, C7 (CH₂)1.5 - 1.930 - 35Protons on C4/C7 to C2, C5/C6, and C7/C4Axial/equatorial protons on C4 with those on C5 and C7
C5, C6 (CH₂)1.7 - 2.125 - 30Protons on C5/C6 to C4/C7 and C8Axial/equatorial protons on C5 with those on C4 and C6
C8 (CH-SO₂NH₂)3.0 - 3.555 - 60Proton on C8 to C5, C6, and SProton on C8 with axial protons on C5 and C6
SO₂NH₂5.0 - 7.0 (broad)--NH₂ protons with proton on C8

Note: These are predicted values based on typical chemical shift ranges for similar functional groups and structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (e.g., HRMS, LC-MS/MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the molecular formula of this compound (C₈H₁₅NO₃S) by providing a highly accurate mass measurement of the molecular ion.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed to study the fragmentation pathways of the molecule. By selecting the protonated molecule ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is obtained. For sulfonamides, common fragmentation pathways involve the cleavage of the C-S and S-N bonds. The spirocyclic nature of this compound would likely lead to characteristic losses of the oxetane ring or fragments from the cyclohexane ring. The study of these fragmentation patterns is not only important for structural confirmation but can also be used to develop sensitive and selective quantitative methods.

Interactive Table: Predicted HRMS Data and Major MS/MS Fragments for this compound

IonCalculated m/zObserved m/z (Hypothetical)Description
[M+H]⁺206.0845206.0842Protonated molecule
[M+Na]⁺228.0665228.0661Sodium adduct
[M-H₂O+H]⁺188.0739188.0735Loss of water
[M-SO₂NH₂+H]⁺126.1117126.1114Loss of the sulfonamide group
[C₄H₇O]⁺71.049171.0489Fragment corresponding to the oxetane moiety
[SO₂NH₂]⁺80.985280.9850Sulfonamide radical cation

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For this compound, these techniques can confirm the presence of the sulfonamide and oxetane functionalities and provide insights into intermolecular interactions like hydrogen bonding.

The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the sulfonamide group, typically in the region of 3200-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are strong and appear in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The C-O-C stretching of the oxetane ring would also give a characteristic band.

Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing the symmetric vibrations and the S-C bond stretching. The presence of hydrogen bonding, especially involving the sulfonamide N-H protons and the sulfonyl oxygens or the ether oxygen, can lead to shifts and broadening of the corresponding vibrational bands. researchgate.netnih.govnih.gov

Interactive Table: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)
-NH₂ (Sulfonamide)Symmetric & Asymmetric Stretch3200 - 34003200 - 3400
C-H (Aliphatic)Stretch2850 - 30002850 - 3000
S=O (Sulfonamide)Asymmetric Stretch1300 - 1350Weak or absent
S=O (Sulfonamide)Symmetric Stretch1140 - 11801140 - 1180
C-O-C (Oxetane)Stretch1050 - 11501050 - 1150
S-N (Sulfonamide)Stretch900 - 950900 - 950
C-SStretch650 - 750650 - 750

X-ray Crystallography for Solid-State Structure, Absolute Stereochemistry, and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would unambiguously confirm the connectivity of the atoms and establish the relative and absolute stereochemistry of the chiral centers.

Furthermore, crystallographic data reveals the details of the intermolecular interactions that govern the packing of the molecules in the solid state. This includes hydrogen bonding networks, which are expected to be significant for this molecule due to the presence of the sulfonamide group. The N-H protons can act as hydrogen bond donors, while the sulfonyl oxygens and the ether oxygen can act as acceptors. nih.gov Understanding these interactions is crucial for comprehending the physical properties of the solid material, such as its melting point and solubility.

Advanced Chromatographic Methods (e.g., HPLC, UPLC) for Purity Assessment and Isomer Separation

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of this compound and for separating any potential isomers. nih.govnih.govresearchgate.net These methods offer high resolution and sensitivity, allowing for the detection and quantification of impurities at very low levels.

A reversed-phase HPLC or UPLC method would typically be developed using a C18 or a phenyl column. The mobile phase would likely consist of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. The use of UPLC, with its smaller particle size columns, can lead to faster analysis times and improved resolution compared to conventional HPLC. researchgate.net

If the synthesis of this compound can result in diastereomers, these chromatographic methods would be critical for their separation and quantification. The development of a robust and validated chromatographic method is a prerequisite for the quality control of any batch of the compound intended for further use.

Theoretical and Computational Chemistry Studies of 5 Oxaspiro 3.5 Nonane 8 Sulfonamide

Quantum Chemical Calculations (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and reactivity of molecules. nih.gov For 5-Oxaspiro[3.5]nonane-8-sulfonamide, DFT calculations, typically using a basis set such as B3LYP/6-31G*, can provide valuable insights into its molecular properties. nih.gov

Electronic Structure and Reactivity: Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. For sulfonamide derivatives, these electronic properties are influential in their biological activity. nih.gov The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites, crucial for understanding intermolecular interactions. rsc.org

Spectroscopic Properties: DFT calculations can also predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure. nih.gov For instance, characteristic vibrational modes for the sulfonamide group, such as the S-N stretching and the symmetric and asymmetric stretching of the SO2 group, can be computationally determined and compared with experimental data. nih.gov

Illustrative DFT-Calculated Properties:

PropertyRepresentative ValueSignificance
HOMO Energy-7.5 eVRelates to electron-donating ability
LUMO Energy-1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap6.3 eVIndicator of chemical reactivity and stability
Dipole Moment3.5 DInfluences solubility and intermolecular interactions

Note: The values in this table are representative examples based on DFT studies of similar sulfonamide-containing compounds and are for illustrative purposes only.

Conformational Analysis and Energy Landscape Mapping of the Spiro[3.5]nonane Framework

The spiro[3.5]nonane framework, consisting of a cyclobutane (B1203170) ring fused to a cyclohexane (B81311) ring, has a distinct conformational landscape. The cyclohexane ring typically adopts a chair conformation to minimize steric strain. utdallas.edu However, the spiro fusion introduces unique conformational constraints.

Conformational Isomers: The orientation of the sulfonamide group on the cyclohexane ring can lead to different conformational isomers, primarily axial and equatorial conformers. Conformational analysis involves calculating the relative energies of these conformers to determine the most stable, low-energy structures. lumenlearning.com The energy difference between axial and equatorial conformations, known as the A-value, is a key parameter in these studies. utdallas.edu For a sulfonamide group, which is relatively bulky, the equatorial position is generally favored to reduce steric interactions with axial hydrogens on the same ring. utdallas.edu

Energy Landscape: A potential energy surface scan, performed by systematically rotating the key dihedral angles, can map the energy landscape of the molecule. This reveals the energy barriers between different conformations and identifies the global minimum energy structure. pharmacy180.com Such studies are essential for understanding the molecule's flexibility and the range of shapes it can adopt, which is critical for its interaction with biological receptors. researchgate.net

Representative Conformational Energy Data:

ConformerDihedral Angle (C-C-S-N)Relative Energy (kcal/mol)Population (%)
Equatorial~180°0.0~95%
Axial~60°1.5~5%

Note: These values are illustrative and represent a typical energy difference found for bulky substituents on a cyclohexane ring.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of this compound in a biological environment, such as in aqueous solution. researchgate.net By simulating the movement of the molecule and surrounding solvent molecules over time, MD can reveal how the solvent influences its conformation and flexibility.

Solvent Effects: Water molecules can form hydrogen bonds with the sulfonamide and ether oxygen atoms, which can stabilize certain conformations and influence the molecule's solubility and transport properties. nih.gov MD simulations can characterize these hydration shells and quantify the strength and lifetime of hydrogen bonds. researchgate.netrsc.org

Dynamic Behavior: These simulations can also explore the conformational transitions of the spirocyclic system, providing insights into its flexibility and the accessibility of different conformers. libretexts.org This is particularly important for understanding how the molecule might adapt its shape to fit into a protein's binding site.

Ligand-Protein Docking and Molecular Recognition Studies to Predict Binding Modes

To explore the potential of this compound as a drug candidate, molecular docking studies are performed. nih.gov Docking algorithms predict the preferred orientation of the molecule when bound to a specific protein target, as well as the binding affinity. nih.gov

Target Selection and Binding Mode: Given that sulfonamides are well-known inhibitors of enzymes like carbonic anhydrases and kinases, these would be logical targets for docking studies. nih.govnih.gov The docking results would reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the sulfonamide group, the oxaspirocycle, and the amino acid residues in the protein's active site. nih.govacs.org The sulfonamide moiety often acts as a key zinc-binding group in metalloenzymes. acs.org

Binding Affinity and Scoring: The docking process generates a score that estimates the binding affinity (e.g., in kcal/mol), which helps in ranking potential drug candidates. researchgate.net Lower docking scores generally indicate stronger binding. nih.gov

Illustrative Docking Results against a Hypothetical Kinase Target:

ParameterValueInterpretation
Docking Score-8.5 kcal/molIndicates a strong predicted binding affinity
Hydrogen Bonds3 (with active site residues)Key stabilizing interactions
Hydrophobic InteractionsWith aromatic residues (e.g., Phe, Tyr)Contributes to binding specificity

Note: This table presents hypothetical docking results for illustrative purposes.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling for Predictive Design

QSAR and QSPR models are statistical tools used to correlate a compound's chemical structure with its biological activity or physicochemical properties, respectively. sums.ac.irmedwinpublishers.com

Descriptor Calculation: For this compound, a wide range of molecular descriptors would be calculated. These can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Geometrical descriptors, surface area, volume.

Quantum Chemical: HOMO/LUMO energies, dipole moment. nih.gov

Model Development: By developing QSAR models based on a series of related spiro-sulfonamide compounds with known biological activities, it is possible to predict the activity of new, unsynthesized analogs. nih.gov Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used for this purpose. sums.ac.ir A good QSAR model will have high correlation coefficients (R²) and predictive power (Q²). nih.gov

Predictive Design: These models can guide the design of new derivatives of this compound with potentially improved activity or properties by suggesting which structural modifications are likely to be beneficial. nih.gov

Mechanistic Investigations of Biological Activity and Molecular Target Engagement

Elucidation of Enzyme Inhibition Mechanisms

There is currently no publicly available research detailing the inhibitory activity of 5-Oxaspiro[3.5]nonane-8-sulfonamide against any enzyme class, including but not limited to carbonic anhydrases, kinases, or hydrolases. While the sulfonamide functional group is a well-known pharmacophore present in many enzyme inhibitors, specific inhibition constants (e.g., Kᵢ, IC₅₀) and the mechanism of action (e.g., competitive, non-competitive) for this compound have not been determined or reported in the scientific literature.

Receptor Binding Profiling and Allosteric Modulation Studies

No studies have been published that profile the binding affinity of this compound to any biological receptor. Consequently, there is no information regarding its potential as a receptor agonist, antagonist, or allosteric modulator. Radioligand binding assays, surface plasmon resonance (SPR), or other biophysical techniques have not been applied to this compound in any published research.

Cellular Pathway Analysis and Molecular Signaling Perturbations

An analysis of scientific databases and literature indicates a complete lack of research into the effects of this compound on cellular pathways or molecular signaling. There are no reports on its impact on second messenger systems, gene expression, protein phosphorylation cascades, or any other cellular signaling events. Therefore, its potential to perturb cellular function remains uninvestigated.

Proteomic and Metabolomic Approaches to Identify Molecular Targets

No proteomic or metabolomic studies have been conducted to identify the direct or indirect molecular targets of this compound. Techniques such as activity-based protein profiling (ABPP), affinity chromatography-mass spectrometry, or global metabolomic profiling have not been utilized to elucidate the molecular consequences of cellular exposure to this compound. As such, its protein interaction landscape and its effects on the cellular metabolome are unknown.

Structure-Based Drug Design (SBDD) and Fragment-Based Lead Discovery (FBLD) Strategies

A review of the literature indicates that this compound has not been the subject of structure-based drug design or fragment-based lead discovery campaigns. There are no published crystal structures of this compound in complex with any biological target, nor is it mentioned as a fragment or lead compound in any medicinal chemistry programs.

Note on Data Tables: The user's request for interactive data tables cannot be fulfilled as there is no published data to populate them.

Structure Activity Relationship Sar and Structural Modification Studies of 5 Oxaspiro 3.5 Nonane 8 Sulfonamide Derivatives

Systematic Modification Strategies of the Sulfonamide Moiety and Spiro Ring

Alterations to the spirocyclic core, such as changing the ring size of the oxetane (B1205548) or cyclohexane (B81311) rings, or introducing substituents, would be employed to explore the spatial requirements of the binding pocket and optimize interactions with the target protein.

Stereochemical Influence on Binding Affinity and Selectivity

The 5-Oxaspiro[3.5]nonane-8-sulfonamide scaffold possesses a chiral center at the spiro-carbon (C4) and potentially at the C8 position depending on substitution. The spatial arrangement of substituents at these centers would be expected to have a profound impact on biological activity. It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. However, without experimental data, any discussion on the stereochemical influence for this specific compound remains speculative.

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For the this compound scaffold, potential bioisosteric replacements could include replacing the sulfonamide group with a sulfoximine or other acidic functional groups. The oxetane oxygen could potentially be replaced with other heteroatoms to probe the importance of this feature for biological activity.

Design and Synthesis of Conformationally Constrained Analogues

The inherent rigidity of the spirocyclic system already imparts a degree of conformational constraint. Further constraining the molecule, for instance by introducing additional rings or bulky groups, could lock the molecule into a specific bioactive conformation, potentially leading to increased potency and selectivity. The design of such analogues would typically be guided by computational modeling and structural biology data of the target protein.

Influence of Peripheral Substituents on Molecular Interactions and Biological Activity

The introduction of substituents on the cyclohexane ring of the this compound scaffold would be a key strategy to explore and optimize interactions with a biological target. Depending on the nature of the binding pocket, substituents that can act as hydrogen bond donors or acceptors, or engage in hydrophobic or electrostatic interactions, could be introduced to enhance binding affinity and, consequently, biological activity.

While the specific data for this compound is not available, the principles outlined above represent the standard approaches that would be taken in a medicinal chemistry campaign to optimize a lead compound with this scaffold. The lack of published research on this specific molecule suggests it may be a novel area of chemical space or that research in this area has not been disclosed publicly.

Future Prospects and Innovative Applications of 5 Oxaspiro 3.5 Nonane 8 Sulfonamide Based Scaffolds

Development as Probes for Biological Systems Research

The intricate design of the 5-Oxaspiro[3.5]nonane-8-sulfonamide scaffold makes it an excellent candidate for the development of sophisticated molecular probes to investigate complex biological systems. The constituent oxetane (B1205548), spirocyclic, and sulfonamide motifs each contribute to properties that are highly desirable for probing biological processes.

The oxetane ring, a four-membered cyclic ether, is a compact, polar, and metabolically stable moiety that can enhance aqueous solubility and act as a hydrogen bond acceptor, properties that are beneficial for molecular recognition and interaction with biological targets. acs.orgacs.org Its incorporation can lead to improved physicochemical properties of a probe molecule, facilitating its passage through cellular membranes and interaction with intracellular components. acs.org

The spirocyclic nature of the scaffold, where the two rings are joined at a single carbon atom, imparts a rigid and well-defined three-dimensional structure. This conformational rigidity can be advantageous in designing probes with high selectivity for a specific protein binding site, as it reduces the entropic penalty upon binding. The defined spatial arrangement of substituents on the spirocyclic core allows for precise positioning of reporter groups, such as fluorophores or affinity tags, for effective visualization and pull-down experiments. bldpharm.com

Furthermore, the sulfonamide group is a versatile functional handle. It is a common pharmacophore in many clinically used drugs and can participate in hydrogen bonding interactions with biological macromolecules. researchgate.net This moiety can be readily derivatized, allowing for the attachment of various reporter groups or reactive functionalities to create a diverse library of probes for a wide range of biological targets. The development of acyl sulfonamide derivatives with spirocycles as inhibitors for targets like the NaV1.7 sodium channel highlights the potential of this combination in creating potent and selective biological modulators. nih.gov

Table 1: Potential Applications of this compound-Based Biological Probes

Application AreaProbe Design StrategyPotential Biological Target
Fluorescent Imaging Attachment of a fluorophore to the sulfonamide or other positions on the scaffold.Specific enzymes, receptors, or ion channels.
Affinity-Based Protein Profiling Incorporation of a photoreactive group and an affinity tag (e.g., biotin).Identification of novel protein-ligand interactions.
Target Validation Design of selective inhibitors based on the scaffold to probe the function of a specific protein.Kinases, proteases, or other enzyme families.

Potential in Advanced Materials Science or Catalysis Design

The unique structural characteristics of the this compound scaffold also suggest its potential utility in the design of advanced materials and novel catalysts.

In materials science, the oxetane ring is known to undergo ring-opening polymerization to form polyethers. wikipedia.orgontosight.aiontosight.ai This opens up the possibility of using this compound derivatives as monomers to create novel polymers with unique properties. The spirocyclic and sulfonamide functionalities would be incorporated as pendant groups along the polymer chain, influencing the material's thermal stability, solubility, and mechanical properties. Such polymers could find applications as specialty coatings, adhesives, or biomedical materials. ontosight.ai For instance, hyperbranched polyoxetanes have been investigated as potential hot melt adhesives. nih.gov

In the realm of catalysis, the sulfonamide moiety can act as a coordinating ligand for metal centers or as a hydrogen-bond donor in organocatalysis. acs.org The rigid spirocyclic framework could provide a well-defined chiral environment around a catalytic center, making derivatives of this compound attractive candidates for asymmetric catalysis. Chiral spirocyclic ligands have been successfully employed in a variety of metal-catalyzed reactions, leading to high enantioselectivities. acs.orgacs.orgnih.govacs.org Furthermore, sulfonamides themselves have been explored as photoinduced hydrogen-atom transfer catalysts for C-H bond functionalization. acs.org The combination of the spirocyclic and sulfonamide elements could lead to the development of highly efficient and selective catalysts for challenging chemical transformations.

Integration into Macrocyclic and Complex Molecular Architectures

The this compound scaffold can serve as a unique and valuable building block for the construction of more complex molecular architectures, including macrocycles. The defined exit vectors from the spirocyclic core can be exploited to direct the geometry of larger ring systems.

The synthesis of macrocycles often requires building blocks with specific conformational preferences to facilitate ring closure. The rigidity of the spirocyclic unit can pre-organize a linear precursor into a conformation that is favorable for macrocyclization, potentially increasing the efficiency of the ring-closing reaction. The sulfonamide group offers a convenient point for the attachment of linker units that can be used to form the macrocyclic ring.

The incorporation of the oxetane ring within a macrocyclic framework could impart interesting properties, such as improved solubility and the ability to interact with specific guest molecules. The unique three-dimensional shape of the resulting macrocycles could lead to applications in host-guest chemistry, molecular recognition, and as novel therapeutic agents.

Exploration of Optically Active Forms for Chiral Recognition and Separation

The this compound scaffold is inherently chiral due to the spirocyclic center. The synthesis of enantiomerically pure forms of this scaffold would open up a wide range of applications in chiral science.

Optically active derivatives of this scaffold could be used as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to separate enantiomers of other chiral compounds. researchgate.netnih.gov The sulfonamide group provides a site for covalent attachment to a solid support, such as silica (B1680970) gel, while the chiral spirocyclic framework would provide the chiral recognition environment. The ability of sulfonamides to participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, would be beneficial for achieving effective chiral discrimination. researchgate.netnih.gov

Furthermore, enantiomerically pure this compound derivatives could be employed as chiral solvating agents in nuclear magnetic resonance (NMR) spectroscopy for the determination of enantiomeric excess. They could also be used as chiral ligands in asymmetric catalysis, as discussed previously, to induce stereoselectivity in chemical reactions. nih.govacs.org The synthesis of chiral spirocyclic ligands based on scaffolds like 1,1'-spirobiindane has proven to be highly effective in asymmetric catalysis. nih.govacs.org

Synergistic Research with Other Privileged Scaffolds in Chemical Space

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. mdpi.comresearchgate.net The this compound scaffold itself can be considered a combination of privileged motifs. The spirocyclic core is increasingly recognized as a privileged structure in drug discovery due to its ability to impart favorable three-dimensionality and physicochemical properties. bldpharm.comtandfonline.comnih.govnih.gov

A particularly promising avenue of research is the synergistic combination of the this compound scaffold with other well-established privileged structures. By chemically linking this scaffold to other pharmacologically active cores, it may be possible to create novel hybrid molecules with enhanced potency, selectivity, or improved pharmacokinetic profiles.

For instance, the sulfonamide group could be used as a linker to attach the spiro-oxetane moiety to other privileged scaffolds such as indoles, quinolines, or benzodiazepines. mdpi.com This approach could lead to the discovery of new chemical entities with unique biological activities. The oxetane ring's ability to fine-tune properties like solubility and metabolic stability could be particularly advantageous in optimizing the drug-like properties of these hybrid molecules. acs.orgacs.org The combination of privileged scaffolds is a powerful strategy in modern drug discovery to explore new areas of chemical space and develop innovative therapeutics. researchgate.nethebmu.edu.cnnih.govnih.gov

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